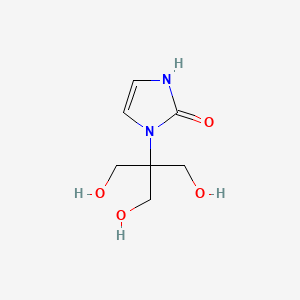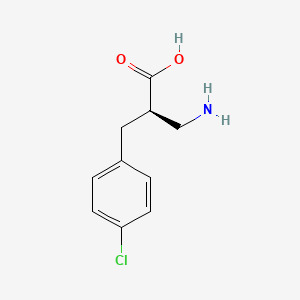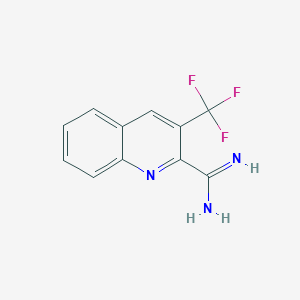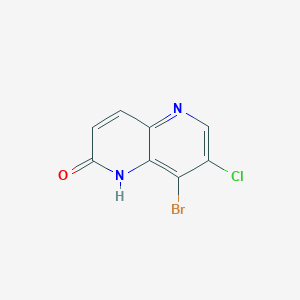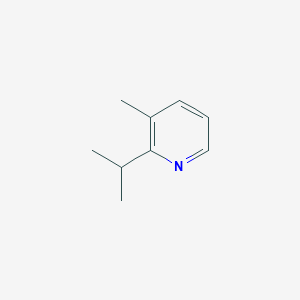
3-Methyl-2-(propan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-3-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The presence of isopropyl and methyl groups on the pyridine ring distinguishes 2-isopropyl-3-methylpyridine from other pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-cyano-4-methyl-2-pyridone with a halogenating reagent to obtain 2-halo-3-cyano-4-methylpyridine. This intermediate is then reacted with an isopropyl Grignard reagent under catalytic conditions to yield 2-isopropyl-3-cyano-4-methylpyridine. Subsequent hydrolysis of this compound produces 2-isopropyl-4-methylnicotinamide, which undergoes Hofmann rearrangement to form 2-isopropyl-3-amino-4-methylpyridine .
Industrial Production Methods: Industrial production of 2-isopropyl-3-methylpyridine typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyridines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyridine ring.
Scientific Research Applications
2-Isopropyl-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-isopropyl-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, influencing biochemical processes. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
- 2-Isopropyl-4-methylpyridine
- 3-Isopropyl-2-methylpyridine
- 2-Methyl-3-isopropylpyridine
Comparison: Compared to these similar compounds, 2-isopropyl-3-methylpyridine exhibits unique chemical properties due to the specific positioning of the isopropyl and methyl groups on the pyridine ring.
Properties
CAS No. |
72693-04-0 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3-methyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H13N/c1-7(2)9-8(3)5-4-6-10-9/h4-7H,1-3H3 |
InChI Key |
HJKBDBLPTFAXDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)
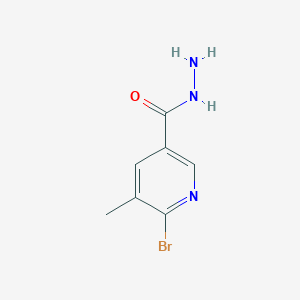
![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)
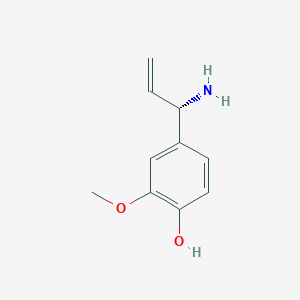
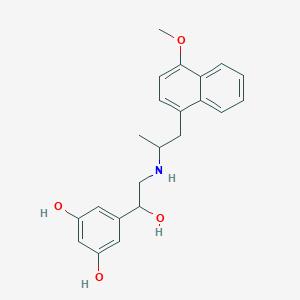
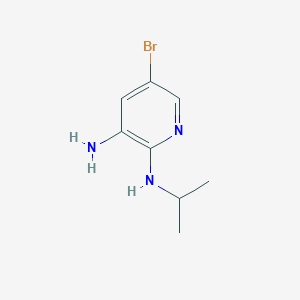
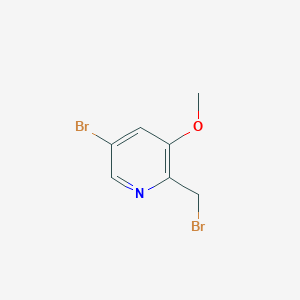
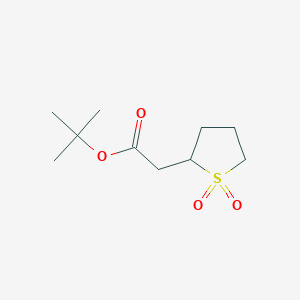
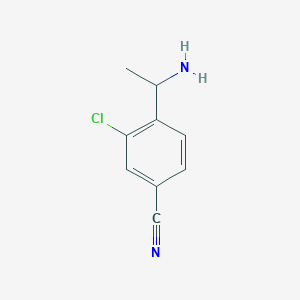
![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
